molecular formula C15H20N2O2 B11127720 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide

Cat. No.: B11127720
M. Wt: 260.33 g/mol
InChI Key: CTPXKTJTSJPDMD-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide typically involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the acylation of the resulting intermediate with 2-methylpropanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the 2-methylpropanamide group. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C15H20N2O2/c1-11(2)15(18)16-7-9-17-8-6-12-10-13(19-3)4-5-14(12)17/h4-6,8,10-11H,7,9H2,1-3H3,(H,16,18)

InChI Key

CTPXKTJTSJPDMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCN1C=CC2=C1C=CC(=C2)OC

Origin of Product

United States

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